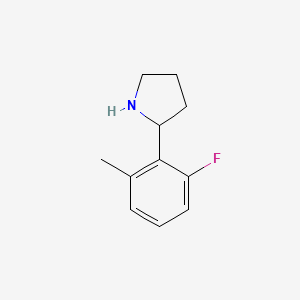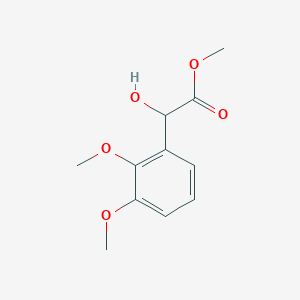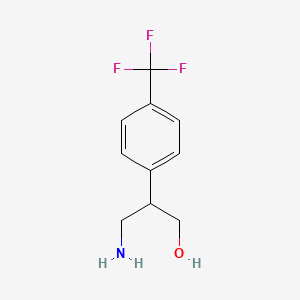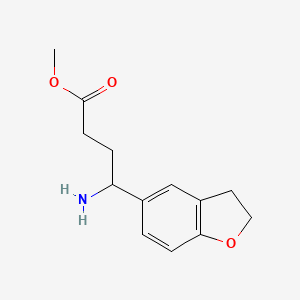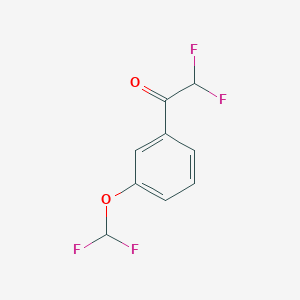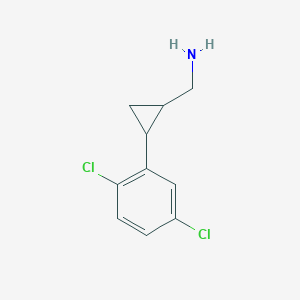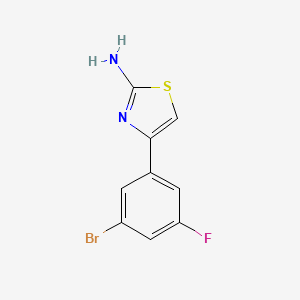
(3S)-3-hydroxy-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-hydroxy-5-methylhexanoic acid is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a six-carbon chain. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-5-methylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyl-3-oxohexanoic acid using chiral catalysts. This reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The reaction proceeds with high enantioselectivity, yielding the desired this compound.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. Enzymes such as alcohol dehydrogenases or ketoreductases are used to catalyze the reduction of 5-methyl-3-oxohexanoic acid to this compound. These biocatalytic processes are advantageous due to their high specificity, mild reaction conditions, and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 5-methyl-3-oxohexanoic acid or 5-methylhexanoic acid.
Reduction: 3-hydroxy-5-methylhexanol.
Substitution: 3-chloro-5-methylhexanoic acid or 3-bromo-5-methylhexanoic acid.
Aplicaciones Científicas De Investigación
(3S)-3-hydroxy-5-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-hydroxy-5-methylhexanoic acid: The enantiomer of (3S)-3-hydroxy-5-methylhexanoic acid, differing in the spatial arrangement of atoms around the chiral center.
3-hydroxyhexanoic acid: A similar compound lacking the methyl group at the fifth carbon.
5-methylhexanoic acid: A similar compound lacking the hydroxyl group at the third carbon.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research.
Propiedades
| 119639-03-1 | |
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-5-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
SCAWECGFPWPHAR-LURJTMIESA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)O |
SMILES canónico |
CC(C)CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




